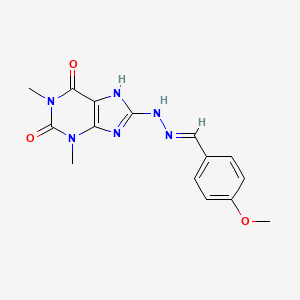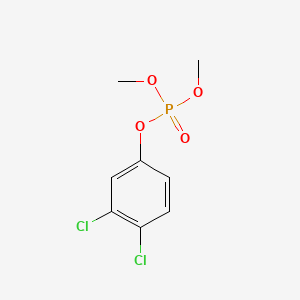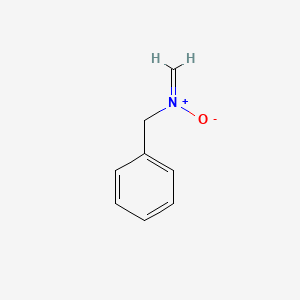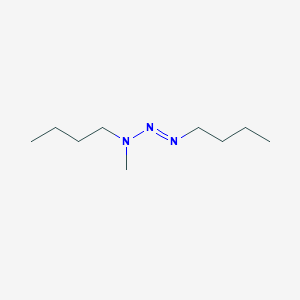
1,1,3-Trichloro-2-fluoro-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trichloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H6Cl3F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2-fluoro-2-methylpropane typically involves the halogenation of 2-methylpropane. One common method is the radical halogenation process, where 2-methylpropane is reacted with chlorine and fluorine in the presence of ultraviolet light. The reaction proceeds through a series of initiation, propagation, and termination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,1,3-Trichloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
科学的研究の応用
1,1,3-Trichloro-2-fluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research on its potential use as a pharmaceutical intermediate or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,3-Trichloro-2-fluoro-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways
特性
CAS番号 |
77753-34-5 |
|---|---|
分子式 |
C4H6Cl3F |
分子量 |
179.44 g/mol |
IUPAC名 |
1,1,3-trichloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl3F/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChIキー |
JWKKHLBLLMQGOJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C(Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


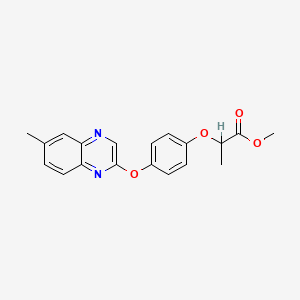

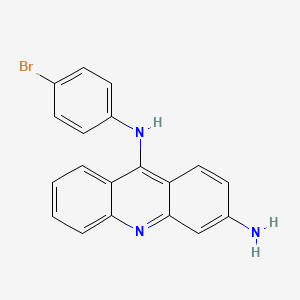
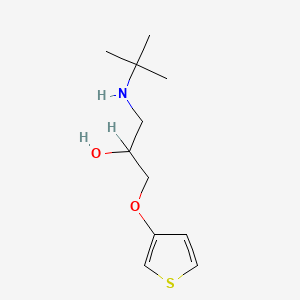

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)



